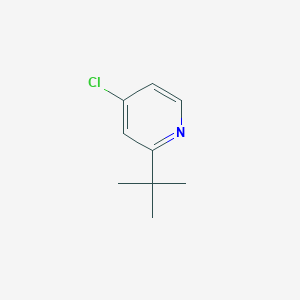

2-(叔丁基)-4-氯吡啶

描述

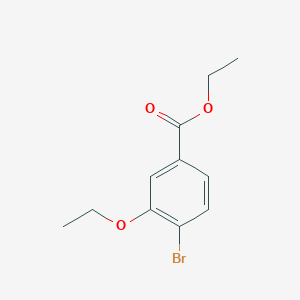

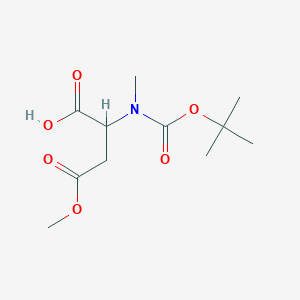

2-(tert-Butyl)-4-chloropyridine is a chemical compound that is not widely documented. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tert-butyl group is a very common branching group in organic chemistry, known for its bulky nature .

科学研究应用

Catalyst Development

2-(tert-Butyl)-4-chloropyridine: is significant in the development of catalysts for industrial processes. An efficient catalyst can reduce the reaction energy barrier, allowing for milder reaction conditions in the system. This compound has been used in the synthesis of 2-tert-butyl-4-methylphenol , which is widely applied in the preparation of fine chemicals, food industry additives, UV absorbers, and polymerization inhibitors .

Organic Synthesis Building Block

Due to its functional groups, 2-(tert-Butyl)-4-chloropyridine serves as a building block in organic synthesis. It’s particularly useful in reactions where a tert-butyl group is needed to protect other reactive sites during a multi-step synthesis process.

Pharmaceutical Research

In pharmaceutical research, 2-(tert-Butyl)-4-chloropyridine is utilized in the synthesis of various bioactive compounds. The piperazine moiety, for instance, is crucial in the development of selective factor Xa trypsin-like protease inhibitors, which are important in the treatment of thrombosis .

Radiopharmaceuticals

This compound is also employed in radiopharmaceutical research. Functionalized derivatives of 2-(tert-Butyl)-4-chloropyridine are used as starting materials for spiro-compounds, which facilitate the mild introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging .

Polymer Industry

2-(tert-Butyl)-4-chloropyridine: finds applications in the polymer industry as well. It’s involved in the synthesis of additives that improve the properties of polymers, such as enhancing their resistance to UV degradation and stabilizing them against thermal and oxidative degradation .

Optical Brighteners

Lastly, derivatives of 2-(tert-Butyl)-4-chloropyridine are used as optical brighteners. These compounds convert UV light into visible light and are commonly used in thermoplastic resins, acrylic resin, polyester fiber, paint, coating, and printing ink to achieve a whitening effect .

作用机制

Target of action

Compounds with a tert-butyl group often interact with various enzymes and receptors in the body . Chloropyridines, on the other hand, are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals .

Mode of action

The tert-butyl group is known to readily abstract acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .

Biochemical pathways

Compounds containing a tert-butyl group have been found to be involved in various biological processes, including oxidative stress response pathways .

Pharmacokinetics

A study on a similar compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate, has been conducted, which might provide some insights .

Result of action

Compounds containing a tert-butyl group have been found to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .

Action environment

Environmental factors can significantly influence the behavior and effects of chemical compounds .

属性

IUPAC Name |

2-tert-butyl-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMONDDQCZRCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)

![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)

![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)